1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one
Description
1-[3,5-Dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a structurally complex organic molecule featuring a pyrazole core substituted with a piperidine sulfonamide group and a 4-methoxyphenoxy side chain. Its synthesis typically involves multi-step reactions, including pyrazole ring formation, sulfonylation, and phenoxy group coupling .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-14-19(28(24,25)21-11-5-4-6-12-21)15(2)22(20-14)18(23)13-27-17-9-7-16(26-3)8-10-17/h7-10H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLPKRPDQMUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various microbial strains. The structure of the compound suggests potential interactions with microbial enzymes, which could inhibit their growth. For instance, a related study indicated that pyrazole derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory assays. In vitro studies indicate that it can modulate inflammatory pathways, reducing cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Preliminary research indicates that this pyrazole derivative may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A related compound demonstrated similar effects, leading to further investigations into this class of molecules for cancer therapy .
Structure-Activity Relationship (SAR)
The structure of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is crucial for its biological activity. Modifications on the piperidine ring or the methoxyphenoxy group may enhance its potency and selectivity. SAR studies have indicated that small changes in substituents can significantly impact the compound's efficacy against specific targets.
Case Study 1: Antibacterial Evaluation
A series of derivatives based on the core structure were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds were found to have modifications on the piperidine moiety, enhancing their interaction with bacterial ribosomes, leading to increased inhibition of protein synthesis .
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled animal study, the compound was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to the control group, suggesting effective anti-inflammatory action. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects .
Mechanism of Action
The mechanism of action for 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The piperidine ring and pyrazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
The uniqueness of the target compound lies in its specific substitution pattern. Key structural analogs and their differences include:
Key Observations :
- Replacing the sulfonamide with a sulfanyl group (e.g., in ) reduces polarity and may decrease binding affinity to hydrophilic enzyme pockets.
- The 4-methoxyphenoxy group contributes to hydrogen bonding and π-π stacking, critical for target engagement, compared to non-methoxy analogs like 4-methylphenoxy .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The piperidine sulfonamide and methoxyphenoxy groups increase the target compound’s polarity compared to sulfanyl or chlorophenoxy analogs, improving solubility but reducing membrane permeability .
Key Observations :
- The methoxyphenoxy group in the target compound likely enhances COX binding compared to ethyl or methylphenoxy analogs .
- Bulkier sulfonamide groups (e.g., tetrahydroisoquinoline in G680-0347) may shift activity toward non-COX targets like nuclear receptors .
Biological Activity
1-[3,5-Dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
The compound's molecular formula is with a molecular weight of approximately 366.44 g/mol. The structure features a pyrazole ring substituted with a piperidine sulfonyl group and a methoxyphenoxy moiety, which may contribute to its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole carboxamides demonstrate antifungal efficacy against various pathogens, suggesting that similar structures may confer antimicrobial properties to our compound .
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. A related pyrazole derivative was evaluated for its cytotoxic effects on human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The presence of the piperidine sulfonyl group may enhance this activity by modulating cellular signaling pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by literature indicating that pyrazole derivatives can inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that certain derivatives can significantly reduce interleukin-1β release in stimulated macrophages, which is critical in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives revealed that compounds with piperidine substitutions exhibited higher cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory properties of related pyrazoles were assessed in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound, highlighting its therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
